molecular formula C6H5ClIN B1455216 6-Chloro-2-iodo-3-methylpyridine CAS No. 1261473-80-6

6-Chloro-2-iodo-3-methylpyridine

Cat. No. B1455216
M. Wt: 253.47 g/mol
InChI Key: UXVOHTRDIXCCJR-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-3-methylpyridine is a halogenated heterocycle with the empirical formula C6H5ClIN . It has a molecular weight of 253.47 . This compound is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-iodo-3-methylpyridine consists of a pyridine ring with chlorine, iodine, and a methyl group attached at the 6th, 2nd, and 3rd positions respectively . The SMILES string representation of this compound is Cc1ccc(Cl)nc1I .


Physical And Chemical Properties Analysis

6-Chloro-2-iodo-3-methylpyridine is a solid substance . It has a density of 1.9±0.1 g/cm^3, a boiling point of 260.4±35.0 °C at 760 mmHg, and a flash point of 111.3±25.9 °C . The compound has a molar refractivity of 47.0±0.3 cm^3, a polar surface area of 13 Å^2, and a molar volume of 133.0±3.0 cm^3 .

Scientific Research Applications

Suzuki Coupling Reactions

6-Chloro-2-iodo-3-methylpyridine has been utilized in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. A study demonstrates the synthesis of a new compound via a Suzuki coupling reaction involving related pyridine derivatives, highlighting the potential of 6-Chloro-2-iodo-3-methylpyridine in creating complex organic structures (Manojkumar et al., 2013).

Nucleophilic Substitution Reactions

The compound is relevant in nucleophilic substitution reactions. One example is the substitution of chloro- by iodo substituent in pyridine derivatives, as shown in a study on chloropyridazin-3(2H)-ones. This transformation indicates the utility of 6-Chloro-2-iodo-3-methylpyridine in various organic synthesis processes (Károlyházy et al., 2010).

Halogen/Halogen Displacement

Research shows the use of similar pyridines in halogen/halogen displacement reactions, where heating with bromotrimethylsilane converts chloropyridine derivatives to their bromo counterparts. This reaction's success with chloro- and bromopyridines suggests possible applications for 6-Chloro-2-iodo-3-methylpyridine in synthesizing various halogenated compounds (Schlosser & Cottet, 2002).

Nickel(II) Carboxylate Chemistry

This compound has potential applications in nickel(II) carboxylate chemistry. A study utilizing a related pyridine ligand in nickel(II) chemistry led to the isolation of new clusters, demonstrating the importance of such pyridine derivatives in the synthesis of complex inorganic structures (Escuer et al., 2011).

Vibrational and Electronic Structure Studies

6-Chloro-2-iodo-3-methylpyridine can be important in the study of vibrational and electronic structures of compounds. Similar chloro- and methyl-substituted pyridines have been analyzed using spectroscopic techniques, indicating the potential of 6-Chloro-2-iodo-3-methylpyridine in such studies (Arjunan et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-2-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVOHTRDIXCCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-iodo-3-methylpyridine

CAS RN

1261473-80-6
Record name 6-Chloro-2-iodo-3-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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